molecular formula C25H23ClFN3O2 B2984715 (Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide CAS No. 330159-50-7

(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide

Cat. No. B2984715
CAS RN: 330159-50-7
M. Wt: 451.93
InChI Key: CZLGGMOYTBHYHO-UCQKPKSFSA-N
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Description

(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H23ClFN3O2 and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoroionophore Development

A study by Hong et al. (2012) explored the development of fluoroionophores from diamine-salicylaldehyde derivatives. These fluoroionophores showed promising spectra diversity when interacting with various metal cations. In particular, derivatives like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-((E)-2-(pyridin-4-yl)vinyl)-phenol displayed excellent metal recognition capabilities, indicating potential application in cellular metal staining methods using general fluorescence and ratio fluorescence techniques (Hong et al., 2012).

Neurokinin-1 Receptor Antagonist Development

Harrison et al. (2001) synthesized an orally active, water-soluble neurokinin-1 receptor antagonist, demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This compound's synthesis involved incorporating solubilizing groups, showcasing potential for clinical administration in both intravenous and oral forms (Harrison et al., 2001).

Analysis of Intermolecular Interactions

Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative. Their study, which involved characterizing these derivatives through various techniques like X-ray diffraction and quantum mechanical calculations, provided insights into intermolecular interactions such as lp⋯π interactions. This research aids in understanding the nature and energetics associated with these interactions, relevant in the field of drug design and molecular engineering (Shukla et al., 2014).

Fluorescence Enhancement Studies

Yang et al. (2002) studied the photochemical behavior of various stilbene derivatives, including 4-(N-(2,6-dimethylphenyl)amino)stilbene. Their research into the fluorescence enhancement of these compounds by N-phenyl substitutions provided valuable insights for developing efficient fluorescent materials, potentially useful in organic LEDs and sensors (Yang et al., 2002).

Antipsychotic Drug Research

Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents. They focused on compounds with specific functionalities as isosteric replacements for amino and ketone groups. This research contributes to the development of new antipsychotic drugs with a different mechanism of action compared to traditional dopamine receptor antagonists (Wise et al., 1987).

properties

IUPAC Name

N-[(Z)-3-(3-chloro-4-methylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN3O2/c1-16-8-11-18(15-21(16)26)28-25(32)23(14-17-9-12-19(13-10-17)30(2)3)29-24(31)20-6-4-5-7-22(20)27/h4-15H,1-3H3,(H,28,32)(H,29,31)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLGGMOYTBHYHO-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide

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